molecular formula C18H27NO3 B6699101 N-(2-benzyl-3-hydroxy-2-methylbutyl)oxane-4-carboxamide

N-(2-benzyl-3-hydroxy-2-methylbutyl)oxane-4-carboxamide

Cat. No.: B6699101
M. Wt: 305.4 g/mol
InChI Key: CYHGXAJOAKTTKI-UHFFFAOYSA-N
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Description

N-(2-benzyl-3-hydroxy-2-methylbutyl)oxane-4-carboxamide is an organic compound characterized by its unique structure, which includes a benzyl group, a hydroxy group, and an oxane ring

Properties

IUPAC Name

N-(2-benzyl-3-hydroxy-2-methylbutyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-14(20)18(2,12-15-6-4-3-5-7-15)13-19-17(21)16-8-10-22-11-9-16/h3-7,14,16,20H,8-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHGXAJOAKTTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(CC1=CC=CC=C1)CNC(=O)C2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl-3-hydroxy-2-methylbutyl)oxane-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxane ring, followed by the introduction of the benzyl and hydroxy groups. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzyl-3-hydroxy-2-methylbutyl)oxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-benzyl-3-hydroxy-2-methylbutyl)oxane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-benzyl-3-hydroxy-2-methylbutyl)oxane-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-hydroxy-2-naphthamide: Shares a similar benzyl and hydroxy group but differs in the core structure.

    3-Hydroxy-N-(2-hydroxyethyl)benzamide: Contains a hydroxyethyl group instead of the oxane ring.

    4-Hydroxy-N-(4-methoxyphenyl)benzamide: Features a methoxyphenyl group instead of the benzyl group.

Uniqueness

N-(2-benzyl-3-hydroxy-2-methylbutyl)oxane-4-carboxamide is unique due to its combination of an oxane ring with a benzyl and hydroxy group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

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